molecular formula C15H16N4O3S B2643756 Methyl 4-[4-(1,2,5-thiadiazol-3-yl)piperazine-1-carbonyl]benzoate CAS No. 2097864-61-2

Methyl 4-[4-(1,2,5-thiadiazol-3-yl)piperazine-1-carbonyl]benzoate

Cat. No.: B2643756
CAS No.: 2097864-61-2
M. Wt: 332.38
InChI Key: FMWSVSPKNYHBKQ-UHFFFAOYSA-N
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Description

Methyl 4-[4-(1,2,5-thiadiazol-3-yl)piperazine-1-carbonyl]benzoate is a chemical compound that belongs to the class of thiadiazole derivatives Thiadiazoles are heterocyclic compounds containing sulfur and nitrogen atoms in a five-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-[4-(1,2,5-thiadiazol-3-yl)piperazine-1-carbonyl]benzoate typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of 4-(1,2,5-thiadiazol-3-yl)piperazine with methyl 4-bromobenzoate in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature, followed by purification through column chromatography .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-[4-(1,2,5-thiadiazol-3-yl)piperazine-1-carbonyl]benzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Mechanism of Action

The mechanism of action of Methyl 4-[4-(1,2,5-thiadiazol-3-yl)piperazine-1-carbonyl]benzoate involves its interaction with biological targets at the molecular level. The thiadiazole ring is known to act as a bioisostere of pyrimidine, allowing it to interfere with DNA replication processes. This disruption can inhibit the proliferation of bacterial and cancer cells. Additionally, the compound may interact with specific enzymes or receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 4-[4-(1,2,5-thiadiazol-3-yl)piperazine-1-carbonyl]benzoate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the piperazine and benzoate moieties enhances its potential for diverse applications in medicinal chemistry and material science .

Biological Activity

Methyl 4-[4-(1,2,5-thiadiazol-3-yl)piperazine-1-carbonyl]benzoate is a compound that has garnered attention due to its potential biological activities. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

  • IUPAC Name : this compound
  • Molecular Formula : C15H16N4O3S
  • Molecular Weight : 320.38 g/mol

The biological activity of this compound is largely attributed to the presence of the thiadiazole and piperazine moieties. These functional groups are known to interact with various biological targets, including enzymes and receptors. The compound's mechanism may involve:

  • Inhibition of Enzymatic Activity : Similar compounds have shown the ability to inhibit enzymes involved in bacterial cell wall synthesis, leading to antibacterial effects .
  • Binding Affinity : Docking studies suggest that the compound has a strong binding affinity for specific targets in microbial systems, which may enhance its antimicrobial efficacy .

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. The following table summarizes its activity against various pathogens:

Pathogen TypeActivity DetectedReference
Gram-negative bacteriaStrong inhibition against E. coli
Gram-positive bacteriaModerate inhibition
FungiEffective antifungal activity

Case Studies and Research Findings

  • Antibacterial Studies :
    • A study demonstrated that derivatives of thiadiazole-piperazine exhibited potent antibacterial activity against several strains of bacteria, notably E. coli. The binding modes were analyzed through molecular docking techniques, revealing favorable interactions with enoyl-acyl carrier protein reductase, a key enzyme in bacterial fatty acid biosynthesis .
  • Antifungal Activity :
    • In vitro studies have shown that similar compounds possess antifungal properties effective against common fungal pathogens. This suggests potential applications in treating fungal infections .
  • Cytotoxicity and Anticancer Potential :
    • Preliminary investigations into cytotoxic effects on cancer cell lines have indicated that these compounds may also exhibit anticancer properties. The exact mechanism remains under investigation but may involve apoptosis induction in cancer cells .

Properties

IUPAC Name

methyl 4-[4-(1,2,5-thiadiazol-3-yl)piperazine-1-carbonyl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N4O3S/c1-22-15(21)12-4-2-11(3-5-12)14(20)19-8-6-18(7-9-19)13-10-16-23-17-13/h2-5,10H,6-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMWSVSPKNYHBKQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)C(=O)N2CCN(CC2)C3=NSN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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